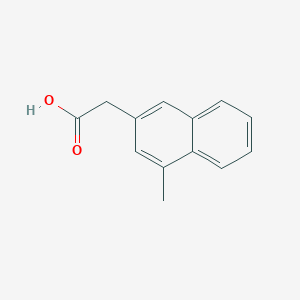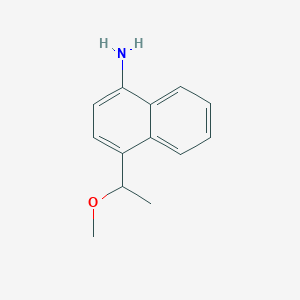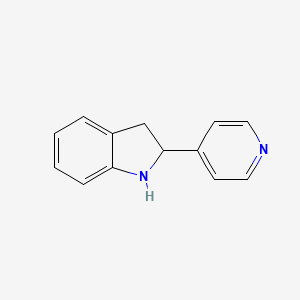![molecular formula C11H8N4 B11901141 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-79-7](/img/structure/B11901141.png)
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a phenyl group attached at the first position. The structural uniqueness of this compound contributes to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of phenyl hydrazines with β-keto esters, followed by cyclization. For instance, phenyl hydrazines can react with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which then undergo cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and minimal by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[3,4-d]pyrimidine core .
Applications De Recherche Scientifique
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as VEGFR-2 and CDK2, which are involved in cell proliferation and survival pathways
Pathways Involved: By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells. .
Comparaison Avec Des Composés Similaires
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar core structure but different biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine fusion but differ in their substitution patterns and biological properties.
Uniqueness: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its potent inhibitory activity against specific enzymes like VEGFR-2 and CDK2, making it a promising candidate for anticancer drug development. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in medicinal chemistry .
Propriétés
Numéro CAS |
53645-79-7 |
|---|---|
Formule moléculaire |
C11H8N4 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-4-10(5-3-1)15-11-9(7-14-15)6-12-8-13-11/h1-8H |
Clé InChI |
BDIXKUKUFWHLIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC=NC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)





![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)



![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
